Cas no 2548997-63-1 (1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane)

1-(Cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane is a specialized diazepane derivative featuring a cyclopropanesulfonyl group and a trifluoromethoxy-substituted benzyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural features, which may confer enhanced metabolic stability and receptor binding affinity. The cyclopropanesulfonyl group can influence pharmacokinetic properties, while the trifluoromethoxy phenylmethyl moiety may contribute to lipophilicity and bioactivity. Its potential applications include serving as an intermediate or scaffold in the development of bioactive molecules, particularly for central nervous system (CNS) targets. The compound’s well-defined synthetic route and purity make it suitable for exploratory studies in drug discovery.
1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane structure
2548997-63-1 structure
Product Name:1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane
CAS No:2548997-63-1
MF:C16H21F3N2O3S
MW:378.40975356102
CID:5312011
PubChem ID:154582857
Update Time:2025-05-30

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane
    • F6752-2977
    • 2548997-63-1
    • AKOS040723723
    • 1-(Cyclopropylsulfonyl)hexahydro-4-[[4-(trifluoromethoxy)phenyl]methyl]-1H-1,4-diazepine
    • Inchi: 1S/C16H21F3N2O3S/c17-16(18,19)24-14-4-2-13(3-5-14)12-20-8-1-9-21(11-10-20)25(22,23)15-6-7-15/h2-5,15H,1,6-12H2
    • InChI Key: ARGQJGWOZQDWJB-UHFFFAOYSA-N
    • SMILES: N1(S(C2CC2)(=O)=O)CCCN(CC2=CC=C(OC(F)(F)F)C=C2)CC1

Computed Properties

  • Exact Mass: 378.12249820g/mol
  • Monoisotopic Mass: 378.12249820g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 431.5±55.0 °C(Predicted)
  • pka: 6.18±0.10(Predicted)

1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane Pricemore >>

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Additional information on 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-{[4-(Trifluoromethoxy)Phenyl]Methyl}-1,4-Diazepane: A Comprehensive Overview

The compound 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane, identified by the CAS number 2548997-63-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The structure of this compound is characterized by a cyclopropane sulfonyl group and a trifluoromethoxy-substituted phenyl methyl group, making it a unique derivative with diverse functional groups.

The synthesis of this compound involves a series of intricate chemical reactions, including the formation of the diazepane ring and subsequent functionalization with the cyclopropane sulfonyl and trifluoromethoxy groups. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of diazepane derivatives while maintaining high purity and yield.

One of the most promising applications of this compound lies in its potential as a drug candidate. The presence of the trifluoromethoxy group introduces electronic effects that can enhance the molecule's bioavailability and stability. Recent studies have demonstrated that such substituents can improve the pharmacokinetic properties of drugs, making them more effective in treating various diseases. Additionally, the cyclopropane sulfonyl group is known to exhibit strong electrophilic character, which can be exploited in designing molecules with specific reactivity patterns.

Recent research has also focused on the biological activity of this compound. In vitro studies have shown that it exhibits moderate inhibitory activity against certain enzymes, suggesting its potential as a lead compound for drug development. Furthermore, computational modeling has been employed to predict its binding affinity to various protein targets, providing valuable insights into its therapeutic potential.

In terms of structural analysis, the compound's diazepane ring contributes to its rigidity and planarity, which are crucial for molecular recognition in biological systems. The substitution pattern on the phenyl ring further modulates the electronic and steric properties of the molecule, influencing its interactions with biomolecules. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate the precise three-dimensional structure of this compound.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Recent studies have explored its biodegradation under various conditions, revealing that it undergoes hydrolysis under alkaline conditions to form less complex byproducts. This information is critical for ensuring sustainable practices in its production and disposal.

In conclusion, 1-(cyclopropanesulfonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane represents a significant advancement in organic synthesis with multifaceted applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers exploring new drug candidates and advanced materials. As ongoing research continues to uncover its full potential, this compound stands at the forefront of innovative chemical developments.

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